molecular formula C13H19NS B13274496 N-(3-ethylphenyl)thian-4-amine

N-(3-ethylphenyl)thian-4-amine

Cat. No.: B13274496
M. Wt: 221.36 g/mol
InChI Key: ISYRPHULWDLMJH-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)thian-4-amine is an organic compound with the molecular formula C₁₃H₁₉NS and a molecular weight of 221.36 g/mol . This compound is characterized by the presence of an ethyl group attached to the phenyl ring and a thian-4-amine moiety. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

The synthesis of N-(3-ethylphenyl)thian-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-ethylphenylamine with thian-4-yl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(3-ethylphenyl)thian-4-amine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

N-(3-ethylphenyl)thian-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics.

    Biology: This compound is used in the development of biochemical assays and as a probe to study enzyme-substrate interactions.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: This compound is utilized in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)thian-4-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biochemical effects .

Comparison with Similar Compounds

N-(3-ethylphenyl)thian-4-amine can be compared with other similar compounds such as N-(3-methylphenyl)thian-4-amine and N-(3-propylphenyl)thian-4-amine. These compounds share a similar core structure but differ in the length and nature of the alkyl substituent on the phenyl ring. The uniqueness of this compound lies in its specific ethyl group, which can influence its chemical reactivity and biological activity .

Similar compounds include:

  • N-(3-methylphenyl)thian-4-amine
  • N-(3-propylphenyl)thian-4-amine
  • N-(3-isopropylphenyl)thian-4-amine

These compounds can be used for comparative studies to understand the impact of different alkyl groups on the properties and applications of thian-4-amine derivatives.

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

N-(3-ethylphenyl)thian-4-amine

InChI

InChI=1S/C13H19NS/c1-2-11-4-3-5-13(10-11)14-12-6-8-15-9-7-12/h3-5,10,12,14H,2,6-9H2,1H3

InChI Key

ISYRPHULWDLMJH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC2CCSCC2

Origin of Product

United States

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